molecular formula C9H10O3 B1201997 Benzaldehyde, 4,6-dihydroxy-2,3-dimethyl- CAS No. 2990-31-0

Benzaldehyde, 4,6-dihydroxy-2,3-dimethyl-

Cat. No. B1201997
CAS RN: 2990-31-0
M. Wt: 166.17 g/mol
InChI Key: LQIYIUJTJNQJTJ-UHFFFAOYSA-N
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Description

Benzaldehyde, 4,6-dihydroxy-2,3-dimethyl- (BDD) is a chemical compound with the molecular formula C9H10O3. It is a white crystalline powder that is soluble in water and commonly used in perfumes, flavorings, and pharmaceuticals. BDD is also known for its potential medical applications due to its unique biochemical and physiological properties.

Scientific Research Applications

  • Synthesis of Epoxy-Amides : The reaction of benzaldehyde with specific compounds can lead to the highly stereoselective synthesis of epoxy-amides, which have potential applications in organic synthesis and medicinal chemistry (Fernández, Durante-Lanes, & López-Herrera, 1990).

  • Cytotoxicity Studies : Benzaldehyde derivatives have been synthesized and evaluated for their cytotoxicity, showing promising results against human tumor cell lines, which indicates potential applications in cancer research and treatment (Brandes et al., 2020).

  • Regioselective Chemical Modification : The regioselective protection of hydroxyl groups in benzaldehyde derivatives can be achieved, which is important for modifying these compounds for specific chemical and pharmaceutical applications (Plourde & Spaetzel, 2002).

  • Synthesis of Functionalized Compounds : Research has explored the synthesis of various functionally substituted benzaldehydes, which are crucial intermediates in the synthesis of numerous organic compounds, indicating broad applications in chemical synthesis (Gazizov et al., 2017).

  • Corrosion Inhibition : Certain benzaldehyde derivatives have been studied for their potential as corrosion inhibitors, which could be useful in protecting metals in industrial processes (Emregül & Hayvalı, 2006).

  • Enzyme Catalysis : Benzaldehyde derivatives have been utilized in studies involving enzyme-catalyzed asymmetric C–C bond formation, suggesting applications in biocatalysis and the synthesis of chiral compounds (Kühl et al., 2007).

properties

IUPAC Name

4,6-dihydroxy-2,3-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-5-6(2)8(11)3-9(12)7(5)4-10/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIYIUJTJNQJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1O)O)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291789
Record name Benzaldehyde, 4,6-dihydroxy-2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzaldehyde, 4,6-dihydroxy-2,3-dimethyl-

CAS RN

2990-31-0
Record name 5-Methylorcylaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77993
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, 4,6-dihydroxy-2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.450 g (32 mmol) of 2,3-dimethyl-5-hydroxyphenol are dissolved in 100 ml of anhydrous ethyl ether in a round-bottomed flask equipped with a gas inlet, a thermometer and a condenser (the outflow gases being trapped by 3 successive bubblers: H2SO4, saturated KMnO4 solution, 3N NaOH). After 5.635 g (48 mmol) of zinc cyanide have been added, a stream of gaseous hydrochloric acid is passed through for 2 hours with stirring at room temperature. A copious precipitate appears, increasing with the passage of time. At the end of the operation, a powerful stream of nitrogen is passed through the reaction medium. The insoluble matter is separated by filtration and dissolved in boiling water. After cooling, the aldehyde precipitates. After filtration, the crystals are washed with water and dried.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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